3-(3,5-Dibromophenyl)isoxazol-5-amine
Description
3-(3,5-Dibromophenyl)isoxazol-5-amine is a brominated isoxazole derivative characterized by a dibrominated phenyl ring attached to the 3-position of an isoxazole scaffold, with an amine group at the 5-position. The bromine substituents confer electron-withdrawing properties, which may influence reactivity, binding affinity, and metabolic stability compared to non-halogenated analogs.
Properties
Molecular Formula |
C9H6Br2N2O |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6Br2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
IFIRHROXPSTRFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=NOC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31214608” involves multiple steps, each requiring precise reaction conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “MFCD31214608” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. The use of advanced technologies such as flow chemistry and process intensification helps in achieving large-scale production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
“MFCD31214608” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD31214608” include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, with temperature ranges from -78°C to 150°C and pressures from atmospheric to several atmospheres.
Major Products
The major products formed from the reactions of “MFCD31214608” depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
“MFCD31214608” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: It serves as a probe or reagent in biochemical assays and studies.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of “MFCD31214608” involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight and Lipophilicity : The brominated compound has a higher molecular weight (~325.98 vs. ~246.27) and likely greater lipophilicity (logP ~3.2 estimated), which may impact membrane permeability and bioavailability compared to methoxy analogs .
- Hybrid Scaffolds : Benzoxazole-oxadiazole hybrids, such as the compound in , demonstrate expanded π-conjugation and diversified hydrogen-bonding motifs, which are absent in simpler isoxazole derivatives .
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
